molecular formula C12H9BrN2O3S B5913911 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide

3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide

Cat. No. B5913911
M. Wt: 341.18 g/mol
InChI Key: RFHMFMAOYTXHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide, also known as AT-101, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide functions as a pan-Bcl-2 inhibitor, meaning that it targets a family of proteins that regulate apoptosis. Bcl-2 proteins are overexpressed in many cancer cells, allowing them to evade apoptosis and continue to proliferate. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide binds to these proteins, disrupting their function and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been shown to have other biochemical and physiological effects. This compound has been found to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has several advantages for use in lab experiments. This compound is commercially available and has been extensively studied, making it a reliable tool for researchers. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has also been shown to be effective in inducing apoptosis in cancer cells, making it a useful compound for studying the mechanisms of cell death. However, there are some limitations to the use of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide in lab experiments. This compound is not selective for cancer cells and can induce apoptosis in normal cells as well. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide also has a short half-life in vivo, meaning that it may not be effective in treating cancers in animal models.

Future Directions

There are several future directions for research on 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide. One area of interest is the development of more selective Bcl-2 inhibitors that can target specific Bcl-2 proteins. This could potentially reduce the side effects of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide and make it a more effective cancer treatment. Another area of interest is the investigation of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more studies on the pharmacokinetics of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide and its efficacy in animal models of cancer.

Synthesis Methods

The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide involves the reaction of 4-hydroxycoumarin and 2-aminothiazole in the presence of a catalyst. The resulting product is then purified and converted to the hydrobromide salt form. The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been optimized for high yield and purity, and the compound is commercially available for research purposes.

Scientific Research Applications

3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide can induce apoptosis, or programmed cell death, in cancer cells. This compound has been investigated in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-4-hydroxychromen-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S.BrH/c13-12-14-7(5-18-12)9-10(15)6-3-1-2-4-8(6)17-11(9)16;/h1-5,15H,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHMFMAOYTXHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CSC(=N3)N)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-thiazol-4-yl)-4-hydroxychromen-2-one hydrobromide

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